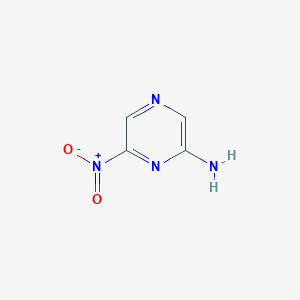
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid involves the formal condensation of the carboxy group of orotic acid with the amino group of methyl β-alaninate . The reaction typically requires controlled conditions to ensure the correct formation of the β-alanine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a MAIT cell agonist, playing a role in immune response.
Medicine: Potential therapeutic applications due to its role in modulating immune responses.
Industry: May be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid involves its role as a MAIT cell agonist. It selectively binds to and activates mucosal-associated invariant T cells, which are involved in the immune response . The molecular targets and pathways involved include the activation of T cell receptors and subsequent signaling cascades that lead to immune modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orotic Acid: The functional parent of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid.
Methyl β-alaninate: Another β-alanine derivative with similar properties.
Uniqueness
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid is unique due to its specific role as a MAIT cell agonist, which is not commonly found in other β-alanine derivatives .
Eigenschaften
Molekularformel |
C6H7N3O4 |
|---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)carbamic acid |
InChI |
InChI=1S/C6H7N3O4/c1-9-4(10)2-3(7-5(9)11)8-6(12)13/h2,8H,1H3,(H,7,11)(H,12,13) |
InChI-Schlüssel |
CRDKEOWXUUTANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(NC1=O)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)




![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)



